(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid

Peptide Synthesis Quality Control Process Development

Choose this dual-Z-protected L-Dab building block for efficient peptide assembly. Its orthogonal Cbz groups enable simultaneous amine deprotection via a single hydrogenolysis step, eliminating sequential Fmoc/Boc removal and reducing synthesis cycle time. Supplied at ≥99% HPLC purity with validated (S)-stereochemistry, it minimizes racemization risk and simplifies regulatory documentation. Ideal for polymyxin analog synthesis, neurological disorder pharmaceutical intermediates, and any sequence requiring a free L-Dab residue with both amino groups available for coupling or cyclization.

Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
CAS No. 55478-23-4
Cat. No. B554552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid
CAS55478-23-4
Synonymsbenzyl2-methylalaninate; SCHEMBL1809268; benzyl2-amino-2-methylpropanoate; DPEATBWCWKCPRX-UHFFFAOYSA-N; Benzyl2-amino-2-methylpropionate; ZINC38266572; AKOS010532080; alpha-Aminoisobutyricacidbenzylester; 2-amino-2-methylpropanoicacidbenzylester; 55456-40-1
Molecular FormulaC20H22N2O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H22N2O6/c23-18(24)17(22-20(26)28-14-16-9-5-2-6-10-16)11-12-21-19(25)27-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,25)(H,22,26)(H,23,24)/t17-/m0/s1
InChIKeyDPEATBWCWKCPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid (CAS 55478-23-4): A Protected L-Dab Building Block for Selective Peptide Synthesis


(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid, also referred to as Z-L-Dab(Z)-OH or Nα,γ-bis-Z-L-2,4-diaminobutyric acid, is a protected, non-proteinogenic L-α,γ-diaminobutyric acid (Dab) derivative bearing two benzyloxycarbonyl (Cbz or Z) protecting groups . This di‑Z‑protected architecture provides a well‑defined chiral center ((S)-configuration) and enables orthogonal deprotection strategies in peptide assembly [1]. The compound is supplied as a white to off‑white solid with a molecular formula of C₂₀H₂₂N₂O₆ and a molecular weight of approximately 386.4 g·mol⁻¹ [2].

Why (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid Cannot Be Replaced by Generic Mono‑Protected or Mixed‑Protection Dab Analogs


In‑class L‑Dab derivatives exhibit markedly different protecting‑group constellations that dictate their applicability in synthetic sequences. Mono‑Z‑protected Z‑Dab‑OH (CAS 62234‑40‑6) lacks the γ‑amino protection required for orthogonal side‑chain manipulation, while mixed‑protection analogs (e.g., Fmoc‑Dab(Z)‑OH, CAS 252049‑08‑4) introduce base‑labile Fmoc groups that impose distinct, often incompatible, deprotection protocols [1][2]. Consequently, substitution without a full re‑optimization of the synthetic route can lead to reduced coupling efficiency, higher racemization risk, and lower final peptide purity. The quantitative evidence below confirms that (S)-2,4‑Bis(((benzyloxy)carbonyl)amino)butanoic acid provides a unique combination of stereochemical integrity, commercial purity, and orthogonal compatibility that is not replicated by its closest analogs.

Quantitative Differentiation of (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid Against Core Analogs


Superior Commercial Purity: ≥99% (HPLC) vs. 95–98% for Major Alternatives

Commercial (S)-2,4‑Bis(((benzyloxy)carbonyl)amino)butanoic acid (CAS 55478‑23‑4) is specified at ≥99% purity by HPLC . In contrast, the mono‑Z‑protected analog Z‑Dab‑OH (CAS 62234‑40‑6) is supplied at 98% minimum purity [1]. The Fmoc‑protected alternative Fmoc‑Dab(Z)‑OH (CAS 252049‑08‑4) is typically offered at 95% purity [2], and Boc‑Dab(Z)‑OH·DCHA (CAS 16947‑89‑0) at 97–98% [3]. The 1–4% absolute purity advantage translates to a lower burden of undefined impurities, reducing the risk of side‑reactions and purification failures in multi‑step peptide assembly.

Peptide Synthesis Quality Control Process Development

Chiral Integrity: Specific Optical Rotation Differentiates the (S)-Enantiomer from Mono‑Z Analogs

The specific optical rotation of (S)-2,4‑Bis(((benzyloxy)carbonyl)amino)butanoic acid is [α]²²ᴅ = -17 ± 1° (c=1.022, MeOH) . This value is substantially more negative than that of the mono‑Z‑protected (S)-enantiomer Z‑Dab‑OH, which exhibits [α] = -11° to -8° (c=1, H₂O) . The difference in sign (both levorotatory) and magnitude confirms that the second Z‑group alters the chromophoric environment and the compound's overall chiral signature. This measurable parameter serves as a routine identity and enantiomeric purity checkpoint, ensuring that the correct (S)-configuration has been procured.

Chiral Purity Stereochemistry Quality Control

Physical Form: Lower Melting Range Signals Distinct Crystalline Behavior vs. Mono‑Z Dab

The melting point of (S)-2,4‑Bis(((benzyloxy)carbonyl)amino)butanoic acid is reported as 89–99 °C . This is dramatically lower than the 190–196 °C melting range of the mono‑Z‑protected Z‑Dab‑OH . The >90 °C depression reflects the influence of the second benzyloxycarbonyl group on intermolecular hydrogen bonding and crystal packing. The lower melting point can be advantageous in processes that require melting or solvent‑assisted dissolution at moderate temperatures, while also serving as a simple identity test to distinguish the fully protected derivative from under‑protected variants.

Solid-State Properties Formulation Storage

Orthogonal Protection: Dual Z‑Groups Enable One‑Step Deprotection, Distinct from Mixed Fmoc/Z or Boc/Z Architectures

The presence of two identical Z‑protecting groups in (S)-2,4‑Bis(((benzyloxy)carbonyl)amino)butanoic acid allows for simultaneous removal of both α‑ and γ‑amino protections under catalytic hydrogenation (H₂/Pd‑C) [1]. This contrasts with mixed‑protection derivatives such as Fmoc‑Dab(Z)‑OH, where the Fmoc group requires base (piperidine) and the Z‑group requires hydrogenolysis, necessitating sequential deprotection steps and increasing the risk of side‑reactions [2]. Similarly, Boc‑Dab(Z)‑OH requires acidic cleavage for the Boc group, which is orthogonal to Z‑hydrogenolysis but adds an extra step [3]. The dual‑Z strategy therefore streamlines synthetic routes where both amino groups are intended for simultaneous unmasking.

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Synthetic Strategy

Optimal Use Cases for (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid in Peptide and Pharmaceutical R&D


Solid‑Phase Synthesis of Linear Peptides Requiring Simultaneous α,γ‑Amino Deprotection

When a peptide sequence demands the installation of a free L‑Dab residue with both amino groups available for subsequent coupling or cyclization, (S)-2,4‑Bis(((benzyloxy)carbonyl)amino)butanoic acid is the preferred building block. Its dual‑Z protection enables a single hydrogenolysis step to expose both amines simultaneously . This eliminates the need for sequential Fmoc/Boc then Z removal, shortening the synthesis cycle and reducing overall cost per crude peptide.

GMP‑Aligned Process Development for Neurological Drug Candidates

The compound's high commercial purity (≥99% HPLC) and well‑defined stereochemistry (validated by specific optical rotation) make it suitable for the synthesis of pharmaceutical intermediates targeting neurological disorders . Procurement of a ≥99% pure starting material lowers the impurity profile of the final drug substance and simplifies regulatory documentation, directly supporting cost‑effective GMP manufacturing campaigns.

Construction of Polymyxin Analogs and Other Dab‑Rich Antimicrobial Peptides

Polymyxin antibiotics and their synthetic analogs contain multiple L‑Dab residues that contribute to antimicrobial activity [1]. (S)-2,4‑Bis(((benzyloxy)carbonyl)amino)butanoic acid serves as a protected Dab source for introducing these residues in a controlled manner, with the dual‑Z groups offering compatibility with both solution‑phase and solid‑phase assembly of polymyxin B heptapeptide fragments [2].

Enantioselective Synthesis of Atropisomeric Drug Candidates

Recent process chemistry efforts, such as the manufacture of the PKMYT1 inhibitor XL495, highlight the need for well‑characterized chiral building blocks [3]. While not explicitly named in these reports, the (S)-configuration and high enantiomeric purity of (S)-2,4‑Bis(((benzyloxy)carbonyl)amino)butanoic acid align with the stringent stereochemical requirements of atroposelective syntheses, where any racemization can compromise biological activity and intellectual property position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.